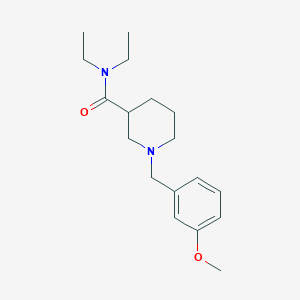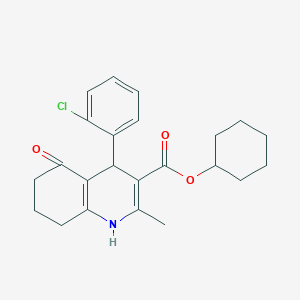![molecular formula C17H22N4O2 B5227280 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as EPM-102, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM-102 has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wissenschaftliche Forschungsanwendungen
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been studied in animal models for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in treating cancer.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is still being studied. It has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Its neuroprotective properties may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has also been found to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies. However, its solubility in aqueous solutions is limited, which may make it difficult to administer in certain experiments. Its mechanism of action is still being studied, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and its effects on neuronal function. 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol may also have potential as an anti-cancer agent. Future studies should focus on optimizing its synthesis method and improving its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is reacted with ethyl bromide to form 2-ethoxy-6-methoxyphenol. This compound is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the desired product, 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. The synthesis method has been optimized to improve the yield and purity of 2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol.
Eigenschaften
IUPAC Name |
2-ethoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-15-6-3-5-14(16(15)22)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,22H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMSEBRRQIHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)

![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)
![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)